molecular formula C12H24O5 B2674239 1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane CAS No. 60558-75-0

1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane

Cat. No. B2674239
CAS RN: 60558-75-0
M. Wt: 248.319
InChI Key: NOXDFJPKXNNWPR-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane, often referred to as “2-Ethenoxyethoxyethane”, is a versatile compound used in a variety of scientific applications. It is a colorless liquid with a low boiling point and a low melting point. 2-Ethenoxyethoxyethane is a highly polar compound, with a high dielectric constant and a low viscosity. It is also a highly reactive compound, with a low flash point, making it an ideal reagent for use in chemical synthesis.

Scientific Research Applications

  • Chemical Reactions and Mechanisms :

    • Nishino et al. (1991) explored the formation of 1,2-dioxanes using manganese(III) in reactions involving several compounds, discussing the mechanisms of manganese(III)-induced 1,2-dioxane ring formation and associated radical side reactions (Nishino et al., 1991).
    • Maranzana et al. (2000) assessed the importance of diradical or peroxirane intermediates in singlet oxygen cycloaddition reactions with alkenes, leading to dioxetanes. Their study used various theoretical approaches to understand these reactions (Maranzana et al., 2000).
  • Material Science and Polymers :

    • Han et al. (2003) conducted anionic polymerizations of methacrylates, including 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate. They analyzed the resulting polymers' molecular weights and distributions, contributing to the field of polymer science (Han et al., 2003).
    • Sierra and Lahti (2004) explored the electronic spectroscopy of a segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains, focusing on its absorbance and fluorescence properties (Sierra & Lahti, 2004).
  • Photophysical Studies :

    • Singh and Kanvah (2001) investigated the absorption and fluorescence properties of substituted 1,2-diarylethenes, contributing to the understanding of charge transfer fluorescence in these compounds (Singh & Kanvah, 2001).
  • Energy and Environmental Applications :

    • Hatzinger et al. (2015) evaluated strategies to enhance the aerobic degradation of 1,2-dibromoethane in groundwater, focusing on in situ remediation methods. This study contributes to environmental chemistry and pollution remediation (Hatzinger et al., 2015).
    • Liu et al. (2008) synthesized 3,4-ethylenedioxythiophene bridged molecules for dye-sensitized solar cells, achieving notable energy conversion efficiencies. This work is significant in the field of renewable energy and solar cell technology (Liu et al., 2008).

properties

IUPAC Name

1-[2-[2-(2-ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3H,1,4-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXDFJPKXNNWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOCCOC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15-Pentaoxaheptadec-1-ene

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